Dibromodichloromethane
Description
Historical Context and Significance in Environmental Chemistry
Dibromodichloromethane (CBr2Cl2) is a halogenated hydrocarbon that has garnered significant attention in environmental chemistry primarily due to its role as a disinfection byproduct (DBP) in drinking water. ontosight.ai Historically, the focus on this compound emerged with the widespread practice of water chlorination, a crucial public health measure to eliminate waterborne pathogens. While effective, chlorination was discovered to react with natural organic matter (NOM) present in water sources, leading to the formation of a variety of DBPs, including the trihalomethane (THM) group, of which this compound is a member.
Its significance in environmental chemistry is rooted in its potential environmental and health concerns. ontosight.aisolubilityofthings.com The compound is recognized as a hazardous substance by environmental agencies like the U.S. Environmental Protection Agency (EPA). ontosight.ai Its presence in treated water, even at low concentrations, has prompted extensive research into its formation mechanisms, environmental fate, and potential for human exposure. Early research efforts were concentrated on identifying and quantifying THMs in drinking water and understanding the factors that influence their formation, such as pH, temperature, and the concentration of precursors.
Over time, the scope of research expanded to include its environmental persistence, transport in aquatic systems, and potential for bioaccumulation. solubilityofthings.com The low water solubility and hydrophobic nature of this compound contribute to its tendency to accumulate in lipophilic environments. solubilityofthings.com This characteristic has driven investigations into its behavior in soil and sediment, as well as its potential to move through the food chain. The historical context of this compound research is thus intrinsically linked to the evolution of our understanding of the unintended consequences of water treatment processes and the broader field of environmental contaminant chemistry.
Scope and Objectives of Contemporary this compound Research
Contemporary research on this compound continues to build upon its historical context, with a more refined focus on several key areas. A primary objective is the development of more sophisticated and sensitive analytical methods for its detection and quantification in various environmental matrices. nih.govenv.go.jp This includes not only drinking water but also air, soil, and biological tissues. The goal is to achieve lower detection limits and improve the accuracy of exposure assessments.
Another major area of research is the investigation of its environmental fate and transport mechanisms. cdc.govepa.gov This includes studying its degradation pathways, such as biodegradation, photolysis, and hydrolysis, to better predict its persistence in the environment. epa.govrsc.org Understanding these processes is crucial for developing effective remediation strategies for contaminated sites. Researchers are also focused on modeling its movement through different environmental compartments to assess the potential for widespread contamination. itrcweb.org
Furthermore, a significant portion of current research is dedicated to understanding the formation of this compound and other DBPs during alternative disinfection processes. As concerns over chlorination byproducts have grown, water treatment facilities have begun to explore other disinfection methods, such as ozonation and chloramination. A key objective is to evaluate whether these alternative methods reduce the formation of this compound or lead to the creation of other, potentially more harmful, byproducts.
Finally, there is an ongoing effort to refine our understanding of the compound's toxicological profile, although this article will not delve into the specifics of health effects. The overarching goal of contemporary research is to provide the scientific basis for developing regulations and treatment technologies that minimize human and environmental exposure to this compound. epa.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibromo(dichloro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBr2Cl2/c2-1(3,4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUREIPXVFKEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)(Cl)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBr2Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024014 | |
| Record name | Dibromodichloromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-18-3 | |
| Record name | Dibromodichloromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dibromodichloromethane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIBROMODICHLOROMETHANE | |
| Source | DTP/NCI | |
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| Record name | Dibromodichloromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromodichloromethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.938 | |
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| Record name | DIBROMODICHLOROMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0GOV5L37I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Physical and Chemical Properties of Dibromodichloromethane
Dibromodichloromethane is a colorless to light yellow, heavy liquid with a characteristic sweet, chloroform-like odor. ontosight.aisolubilityofthings.com It is a dense chemical compound with the molecular formula CBr2Cl2. nih.govchemicalbook.com
Interactive Data Table:
| Property | Value | Source |
| Molecular Weight | 242.72 g/mol | nih.govchemicalbook.com |
| Density | 2.42 - 2.433 g/cm³ at 25°C | ontosight.aichemicalbook.com |
| Melting Point | -17°C to 38°C | ontosight.aichemicalbook.com |
| Boiling Point | 150-152°C; 66°C at 81 mm Hg | ontosight.aichemicalbook.com |
| Water Solubility | Very low/Insoluble | ontosight.aisolubilityofthings.com |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and other non-polar solvents | ontosight.aisolubilityofthings.com |
| Refractive Index | 1.552 at 20°C | chemicalbook.com |
| Vapor Pressure | Data not readily available | |
| Henry's Law Constant | Low potential for volatilization from liquid phase | itrcweb.org |
| Odor | Sweet, chloroform-like | ontosight.aisolubilityofthings.com |
| Appearance | Colorless to light yellow liquid | solubilityofthings.comfujifilm.com |
Note: The melting point shows a significant range across different sources. This could be due to variations in measurement conditions or sample purity.
Synthesis and Industrial Production
Dibromodichloromethane is primarily produced on a laboratory scale for research purposes and is not manufactured in large industrial quantities. Its synthesis is typically achieved through halogen exchange reactions or by the direct halogenation of suitable precursors.
One common laboratory synthesis involves the reaction of carbon tetrachloride with anhydrous aluminum bromide. This reaction proceeds through a stepwise substitution of chlorine atoms with bromine atoms. The reaction conditions, such as temperature and reactant ratios, can be controlled to favor the formation of this compound over other mixed halomethanes.
Another synthetic route is the bromination of dichloromethane. This can be achieved using various brominating agents, such as elemental bromine, in the presence of a catalyst like iron or aluminum chloride. The reaction can also be initiated by UV light.
Electrochemical methods have also been explored for the synthesis of this compound. These methods involve the electrolysis of a solution containing a source of bromide and a chlorinated methane (B114726) derivative. While potentially offering a "greener" synthetic route, these methods often require optimization to achieve high yields and selectivity.
It is important to note that this compound is also formed unintentionally as a byproduct in various industrial processes, particularly those involving chlorination in the presence of bromide ions. The most significant of these is the disinfection of drinking water, as discussed earlier.
Common Applications
The use of dibromodichloromethane is limited due to its potential hazards. Historically, it found some application as a solvent and as a fire-extinguishing agent. ontosight.ai However, its primary use today is as a reagent in organic synthesis and as a standard for analytical and research purposes.
In organic synthesis, its utility stems from its ability to act as a source of the dibromocarbene (:CBr2) or dichlorocarbene (B158193) (:CCl2) moieties under specific reaction conditions. These carbenes are highly reactive intermediates that can participate in cycloaddition reactions with alkenes to form cyclopropane (B1198618) derivatives.
It is also used as an intermediate in the synthesis of other chemical compounds, including some pharmaceuticals and pesticides. ontosight.ai However, due to increasing regulations and safety concerns, its use in these applications has declined.
The most prevalent "application" of this compound, albeit unintentional, is its formation as a disinfection byproduct in chlorinated water. This has led to its widespread use as a reference standard in environmental monitoring and in studies aimed at understanding and mitigating the formation of DBPs.
Toxicology and Ecotoxicology of Dibromodichloromethane
Human Health Risk Assessment
The evaluation of potential risks to human health from chemical exposure, such as that from dibromodichloromethane, follows a structured paradigm established by scientific and regulatory bodies. This process involves several key stages: hazard identification, dose-response assessment, exposure assessment, and risk characterization. epa.gov The goal is to determine the nature and likelihood of adverse health effects in humans who may be exposed to the substance. epa.gov For disinfection by-products like this compound, a primary concern is the potential for adverse effects from the complex mixture of chemicals present in treated water. epa.gov The hypothesis that exposure to such mixtures could lead to effects greater than those expected from any single compound drives the risk assessment process. epa.gov
In vitro studies are crucial for understanding the cellular and molecular mechanisms by which a substance like this compound exerts its toxic effects. These studies use cultured cells or isolated cellular components to investigate toxicity pathways without the use of live animals.
Cytotoxicity assays are fundamental tools for assessing cell viability and the toxic potential of chemicals. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric test that measures the metabolic activity of cells. abbexa.comacmeresearchlabs.in Viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, and the amount of formazan is directly proportional to the number of living cells. acmeresearchlabs.inwjpps.com This assay is widely used to screen for the cytotoxic effects of various compounds on cell lines. abbexa.comwjpps.com
The Neutral Red (NR) uptake assay is another common method for quantifying cell viability. nih.govnih.gov It is based on the principle that viable cells can incorporate and bind the supravital dye Neutral Red within their lysosomes. nih.govnih.gov Chemical-induced damage to the cell surface or lysosomal membranes results in a decreased uptake of the dye, which can be measured to determine the concentration at which the substance is toxic. nih.gov While specific cytotoxicity data for this compound using these assays is not detailed in the provided results, these standard tests are routinely applied to assess the toxicity of water contaminants and other chemicals. science.gov
To understand the potential effects of this compound on specific organs, researchers use in vitro models that mimic the function of those tissues. For instance, studies have utilized primary cultures of human placental trophoblasts to investigate reproductive toxicity. oup.comdwqr.scot In one such model, exposure to very low concentrations of bromodichloromethane (B127517) (BDCM), a closely related compound, was found to decrease the secretion of human chorionic gonadotropin (hCG) and inhibit the differentiation of cytotrophoblasts into syncytiotrophoblasts. oup.comdwqr.scot These effects observed in an organ-specific in vitro model are mechanistically relevant to potential pregnancy complications. oup.com Similarly, liver and kidney cell models are often used to study the toxicity of halomethanes, as these are known target organs. science.govnih.gov For example, mouse models with specific deletions of cytochrome P450 reductase in kidney proximal tubules have been developed to investigate the role of local metabolism in chemical-induced nephrotoxicity. science.gov
The toxicity of this compound is closely linked to its metabolism, which is primarily mediated by cytochrome P450 (P450) enzymes, particularly the CYP2E1 isoform. The metabolic process can follow several pathways. oup.com One major pathway is oxidative, which is predominant for the related compound bromodichloromethane (BDCM). oup.com Another significant pathway is reductive metabolism, which can occur under low-oxygen conditions. researchgate.net
This reductive pathway is critical as it leads to the formation of highly reactive radical intermediates. evitachem.comnih.gov Specifically, P450 enzymes can catalyze a one-electron reduction of halogenated methanes, resulting in the cleavage of a halogen-carbon bond and the formation of a free radical, such as the dichloromethyl radical. oup.comnih.gov These radicals are unstable and can react with cellular macromolecules like lipids and DNA near their site of formation, leading to cellular damage and toxicity. oup.comnih.gov The reactivity of halogens in these free radical reactions generally follows the order of Br > H > Cl. acs.org Additionally, this compound can undergo conjugation with glutathione (B108866) (GSH), a reaction mediated by glutathione S-transferase (GST) enzymes, which can also lead to the formation of genotoxic intermediates. oup.com
Interactive Table: Summary of In Vitro Toxicological Findings for this compound and Related Compounds
| Study Area | Model System | Key Findings | Mechanistic Implication | Citations |
| Cytotoxicity | General Cell Lines | MTT and Neutral Red assays measure cell viability by assessing mitochondrial function and lysosomal integrity, respectively. | General indicator of cellular toxicity. | abbexa.comwjpps.comnih.govnih.gov |
| Organ-Specific Toxicity | Human Placental Trophoblasts | Reduced secretion of chorionic gonadotropin (CG) and impaired cell differentiation upon exposure to related halomethanes. | Potential for reproductive and developmental toxicity. | oup.comdwqr.scot |
| Metabolism | Liver Microsomes, P450 Enzymes | Metabolized by cytochrome P450 (CYP2E1) via oxidative and reductive pathways. | Bioactivation to toxic metabolites. | oup.comresearchgate.net |
| Radical Formation | In vitro reaction systems | Reductive metabolism leads to the formation of dichloromethyl radicals. | Radical species cause cellular damage through reactions with biomolecules. | oup.comevitachem.comnih.govacs.org |
| Glutathione Conjugation | Enzyme assays | Conjugation with glutathione can produce genotoxic intermediates. | Pathway leading to DNA damage and potential carcinogenicity. | oup.com |
In vivo studies, typically conducted in laboratory animals, provide essential data on how a substance affects a whole organism, including identifying target organs and establishing dose-response relationships for both acute (short-term) and chronic (long-term) exposures.
Animal studies have identified the liver as a primary target organ for toxicity following both acute and chronic oral exposure to this compound and related trihalomethanes. nih.gov Observed liver effects include the accumulation of lipids (lipidosis), which causes cellular swelling, and at higher doses, cell death (hepatocellular necrosis). nih.gov This hepatotoxicity is believed to be caused by the reactive intermediates formed during metabolism. nih.gov
Chronic exposure studies in rodents have demonstrated the carcinogenic potential of related compounds. For example, chronic oral administration of bromodichloromethane (BDCM) in corn oil resulted in tumors in the kidneys, large intestine, and liver of rats. oup.com Similarly, dibromochloromethane induced liver tumors in mice. nih.gov The International Agency for Research on Cancer (IARC) has classified bromodichloromethane as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on sufficient evidence in experimental animals. oup.com
Interactive Table: Summary of In Vivo Toxicological Findings
| Exposure Duration | Animal Model | Target Organs | Observed Effects | Citations |
| Acute | Rodents | Liver | Lipid accumulation (lipidosis), hepatocellular necrosis at higher doses. | nih.gov |
| Chronic | Rats (for BDCM) | Kidney, Large Intestine, Liver | Formation of tumors. | oup.com |
| Chronic | Mice (for dibromochloromethane) | Liver | Formation of tumors. | nih.gov |
| Chronic | Rats (for BDCM) | Colon | Induction of preneoplastic aberrant crypt foci. | oup.com |
In Vivo Toxicological Studies and Dose-Response Relationships
Target Organ Toxicity (e.g., Liver, Kidney)
The liver and kidneys are primary target organs for the toxicity of many chemical substances, including halogenated hydrocarbons. sci-hub.stilpi.comtaylorfrancis.com The liver's susceptibility stems from its central role in metabolizing foreign compounds, which can expose it to high concentrations of potentially toxic substances. taylorfrancis.com Similarly, the kidneys are vulnerable due to their function in filtering and concentrating substances from the blood for excretion. sci-hub.st
While specific studies on the target organ toxicity of this compound are limited, the metabolism of similar compounds, such as bromodichloromethane, primarily occurs through cytochrome P450 oxidation in the liver. cdc.gov Absorbed bromodichloromethane is distributed throughout the body, with the highest concentrations found in the fat, liver, lungs, and kidneys. cdc.gov Given the structural similarity, it is plausible that this compound follows a similar pattern of distribution and metabolism, potentially leading to adverse effects in the liver and kidneys. For instance, hepatotoxicity, or chemical-driven liver damage, can manifest as liver enlargement or even cirrhosis. sci-hub.st Nephrotoxicity, or toxicity in the kidneys, can result from the effects of toxic chemicals on renal function. sci-hub.st
Genotoxicity and Mutagenicity Assessment
Genotoxicity refers to the ability of a chemical to damage genetic material, such as DNA. epa.gov this compound has demonstrated mutagenic properties in various studies. Research has shown that it can induce mutations in Salmonella strains, particularly in urine analysis following exposure. This suggests that the compound or its metabolites can cause changes in the genetic sequence.
Further evidence of its genotoxic potential comes from studies on disinfection byproducts in swimming pools. One study identified this compound among other DBPs in chlorinated and brominated pool waters. nih.gov The pool water samples were found to be mutagenic, with activity levels comparable to those of drinking water. nih.gov Another study reported that swimming pool water and its fractions induced DNA damage in Hep-G2 cells, as determined by the comet assay, with the most significant genotoxicity observed in the lower-molecular-weight DBP fraction. nih.gov These findings indicate that exposure to water containing this compound can pose a genotoxic risk.
Carcinogenic Potential
The carcinogenic potential of this compound is a significant concern due to its genotoxicity. However, the U.S. Environmental Protection Agency (EPA) has classified this compound as a Group D substance, meaning it is "not classifiable as to human carcinogenicity" due to a lack of data in humans or animals. epa.gov
Despite this classification, the mutagenic properties of this compound raise concerns about its potential to cause cancer. Some disinfection byproducts with similar structures are considered carcinogenic. tudelft.nl For example, bromodichloromethane is classified as a substance that can cause cancer by the EPA. nih.gov Epidemiological studies have suggested a correlation between the consumption of chlorinated water containing bromodichloromethane and an increased risk of cancers of the urinary bladder and lower intestinal tracts. oup.com Given that this compound is also a trihalomethane formed during water chlorination, its carcinogenic potential warrants further investigation. tudelft.nl
Human Exposure Pathways and Biomarkers
Inhalation and Dermal Absorption Relative to Oral Ingestion
Human exposure to this compound primarily occurs through the ingestion of contaminated drinking water, dermal absorption during activities like bathing or showering, and inhalation of vapors from treated water. Studies on the related compound bromodichloromethane have shown that dermal absorption and inhalation can contribute significantly to the total systemic dose, potentially more so than oral ingestion. oup.comnih.gov
Research comparing different exposure routes for bromodichloromethane found that blood concentrations were substantially higher after bathing and showering compared to ingestion of tap water. oup.com In a controlled study, the peak blood concentration of ¹³C-bromodichloromethane after a one-hour dermal exposure was significantly higher than after oral ingestion. oup.comnih.gov These findings suggest that activities involving skin contact with and inhalation of treated water can lead to greater systemic exposure to trihalomethanes like this compound than drinking the water alone. oup.comnih.gov
Table 1: Comparison of Bromodichloromethane Blood Concentrations by Exposure Route
| Exposure Route | Mean Dose (ng/kg) | Peak Blood Concentration (Cmax) (ng/L) |
|---|---|---|
| Oral | 146 | 0.4 - 4.1 |
| Dermal (1-hour) | 155 | 39 - 170 |
Data from a study on ¹³C-bromodichloromethane exposure. oup.comnih.gov
Urinary Biomarkers of Exposure
Urinary analysis can be used to assess recent exposure to this compound. Studies on pool workers and swimmers have established urinary bromodichloromethane as a biomarker of exposure. cdc.gov For instance, urinary levels of bromodichloromethane increased in pool workers after being present at an indoor pool for a few hours. cdc.gov Swimmers showed even more significant increases, suggesting that the combined effect of dermal absorption and increased respiration during swimming enhances the uptake of the compound. cdc.gov
In addition to measuring the compound itself, urinary mutagenicity has been explored as a biomarker of effect. Following exposure to bromodichloromethane, an increase in urine mutagenicity has been observed in some individuals. oup.comnih.gov In one study, peak post-dose urine mutagenicity levels, at least twice the pre-dose mean, were observed in a majority of subjects after percutaneous exposure and in a smaller proportion after oral exposure. oup.comnih.gov This indicates that the body metabolizes the compound into substances that can cause mutations, which are then excreted in the urine.
Population Susceptibility and Genetic Polymorphisms
Individual susceptibility to the toxic effects of this compound can be influenced by genetic factors, particularly polymorphisms in genes encoding metabolic enzymes. nih.govplos.org The metabolism of many xenobiotics, including halogenated hydrocarbons, is carried out by enzymes such as the cytochrome P450 (CYP) family and glutathione S-transferases (GSTs). oup.comnih.gov
Genetic variations in these enzymes can alter their activity, leading to differences in how individuals metabolize and detoxify chemicals. For example, studies on bromodichloromethane have considered the influence of CYP2E1 activity and the GST theta 1-1 (GSTT1-1) genotype on its pharmacokinetics. oup.comnih.gov Individuals with certain genetic polymorphisms may metabolize this compound more slowly or produce more toxic metabolites, increasing their risk of adverse health effects. For instance, a study on the effects of trihalomethanes on fetal growth suggested that newborns without the CYP2E1 gene might be more susceptible. dwqr.scot This highlights the importance of considering genetic variability in risk assessments for this compound and other disinfection byproducts.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Bromodichloromethane |
| Chloroform |
| Bromoform (B151600) |
| Haloacetic acids |
| Dichloromethane |
| Trihalomethanes |
| Carbon tetrachloride |
| Ethyl chloride |
| 1,2-Dichloroethane |
| 1,1,1-Trichloroethane |
| 1,1,2-Trichloroethane |
| 1,1,2,2-Tetrachloroethane |
| Hexachloroethane |
| Dichloropropanes |
| 1,1-Dichloropropane |
| 1,2-Dichloropropane |
| 1,3-Dichloropropane |
| 2,2-Dichloropropane |
| Bromobutanes |
| 1-Bromobutane |
| 2-Bromobutane |
| Ethylene glycol |
| Uranium |
| Mercury |
| Dimethyl sulfate |
| Paraquat |
| Silica asbestos |
| Nitrogen dioxide |
| Ozone |
| Hydrogen sulfide |
| Chromium |
| Nickel |
| Benzene |
| Acetaminophen |
| Curare |
| Nitrosamines |
| ¹³C-bromodichloromethane |
| ¹³C-chloroform |
| ¹³C-bromotrichloromethane |
| Toluene |
| ¹³C-tetrachloroethylene |
| ¹³C-dibromochloromethane |
| ¹³C-dibromodichloromethane |
| 2-bromoethylacetate |
| 1,1-dibromo-2,2-dichloroethylene |
| ¹³C-1,2-dibromotetrachloroethylene |
| Chloroethane |
| 1,1,2-Trichloroethane |
| Chloroacetic acid |
| Bromoacetic acid |
| Dichloroacetic acid |
| Bromochloroacetic acid |
| Haloketones |
| Haloacetonitriles |
| Chloramines |
| Sodium hydroxide |
| Potassium iodide |
| Zinc |
| Hydrochloric acid |
| Bromochloromethane |
| 5-bromoisoquinoline |
| Purpurogallin |
| Propylene Glycol |
| HEPTADECYL SODIUM SULFATE |
| N,N-(Isobutylidene)diurea |
| Temocillin Disodium |
Ecotoxicological Effects on Aquatic and Terrestrial Organisms
This compound is recognized as an environmental contaminant, primarily formed as a byproduct during the chlorination of drinking water. nih.govnih.gov Its presence in aquatic systems raises concerns about its potential impact on the health of these ecosystems.
Impacts on Aquatic Life and Ecosystems
This compound is one of the four main trihalomethanes (THMs) found in chlorinated water, alongside chloroform, bromodichloromethane, and bromoform. nih.gov As a class, THMs are known to be present in treated drinking water, and their transfer from water to air can lead to exposure in environments like indoor swimming pools. who.int
The ecotoxicological effects of chemical contaminants on aquatic ecosystems are complex, depending on the chemical's bioavailability and the organism's lifestyle and diet. cabidigitallibrary.orgnih.gov Aquatic invertebrates, in particular, can be highly sensitive to chemical stressors. cabidigitallibrary.org While extensive databases exist on the toxicity of thousands of chemicals to fish and aquatic invertebrates, specific, detailed ecotoxicity data for this compound on a wide range of aquatic species is not always readily available in consolidated reports. epa.govusgs.gov The toxicity of contaminants like this compound is influenced by various environmental factors, including the chemical's persistence and its tendency to be absorbed by sediments. epa.gov General studies on disinfection byproducts indicate that brominated compounds may exhibit greater toxicity than their chlorinated counterparts. mdpi.com
Toxicity Equivalence Factor Approaches for Mixtures
Assessing the health risks of individual chemicals can be challenging, but it is even more complex for mixtures of compounds like the various disinfection byproducts (DBPs) found in treated water. epa.govacs.org this compound is almost always present as part of a mixture, primarily with other trihalomethanes. nih.govnih.gov Therefore, understanding the combined toxic effect is crucial for a comprehensive risk assessment. epa.govcsic.es
Several models are used to estimate the risk from chemical mixtures. These component-based methods use data from individual chemicals to predict the toxicity of the mixture. epa.gov
Dose Addition: This model assumes that all chemicals in the mixture act by the same mechanism and differ only in their potency. The total toxicity is the sum of the individual component doses, scaled by their respective potencies.
Response Addition: This approach is used when chemicals act independently, by different mechanisms. The total risk is calculated based on the assumption that the response to the mixture is the sum of the responses to the individual components. epa.gov
Proportional Response Addition (Prop-RA): This is a hybrid model where the contribution of each chemical to the mixture's toxicity is proportional to its fraction in the mixture, based on its response at the total mixture dose. mdpi.com
A Toxicity Equivalence Factor (TEF) approach is a specific application of dose addition. csic.es It is particularly useful for groups of chemicals that have a similar mechanism of action. In this method, a reference compound is selected, and the potencies of the other chemicals in the mixture are expressed as TEFs relative to this reference. The total toxicity of the mixture is then calculated as the sum of the concentrations of each component multiplied by its TEF. csic.es For disinfection byproducts, iodoacetic acid has been used as a reference compound in some studies due to its high toxicity. csic.es While the TEF approach is a possibility for DBP risk assessment, its application requires a solid understanding of the compounds' mechanisms of action. epa.gov
Risk Assessment Approaches for Chemical Mixtures
| Approach | Underlying Assumption | Applicability |
|---|---|---|
| Dose Addition | Components have a similar mechanism of action. | Often preferred for noncancer endpoints and for chemicals that are toxicologically similar. epa.gov |
| Response Addition | Components have independent mechanisms of action. | Often assumed for estimating cancer risks where no component threshold is assumed. epa.gov |
| Toxicity Equivalence Factor (TEF) | A specific type of dose addition for chemicals with a very similar mechanism of action. | Used for groups like dioxins; considered a possibility for certain DBP classes. epa.govcsic.es |
| Proportional Response Addition (Prop-RA) | Does not assume similarity of action or independence; applicable to components affecting the same organ system. | Evaluated for trihalomethane mixtures. mdpi.com |
Effects on Microbial Communities (Indirect, via biodegradation)
The presence of a chemical contaminant in an environment can have significant indirect effects on microbial communities by driving shifts in their composition and function. mdpi.comnih.gov The introduction of a compound like this compound can act as a selective pressure, favoring the growth of microorganisms capable of using it as a source of carbon and energy. nih.gov This process, known as biodegradation, is a key mechanism for the natural attenuation of contaminants in soil and water. sumitomo-chem.co.jpepa.gov
The biodegradation of halogenated compounds like this compound can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions, though the specific pathways and microbial players differ. nih.govnih.gov
Cooperative Interactions: The complete breakdown of complex chemicals often requires the metabolic cooperation of different microbial species. mdpi.com Network analyses of contaminated sites have revealed positive correlations between dechlorinating bacteria and other groups, such as those that degrade other pollutants or perform fermentation, suggesting syntrophic relationships are crucial for detoxification. mdpi.com
Microbial Genera Implicated in Halogenated Compound Degradation
| Genus | Degradation Condition | Note |
|---|---|---|
| Pseudomonas | Aerobic/Anaerobic | Frequently cited in the degradation of various organic pollutants, including chlorinated compounds. nih.gov |
| Dehalobacterium | Anaerobic | Known for its role in the reductive dechlorination of chlorinated solvents. nih.gov |
| Desulfovibrio | Anaerobic | Sulfate-reducing bacteria that can participate in the degradation of chlorinated compounds. mdpi.com |
| Nitrosomonas | Aerobic | Ammonia-oxidizing bacteria that can co-metabolize some chlorinated and other micropollutants. nih.gov |
Remediation Strategies for Dibromodichloromethane Contamination
In Situ Remediation Technologies for Contaminated Soil and Groundwater
In situ remediation involves treating contaminants directly within the soil and groundwater, eliminating the need for excavation and off-site disposal. regenesis.com This approach is often more cost-effective and less disruptive than ex situ methods. regenesis.com A variety of in situ technologies can be applied to dibromodichloromethane contamination, leveraging natural processes or introducing physical and chemical treatments to degrade or remove the compound.
Physical-Chemical Treatment Approaches
When natural attenuation processes are too slow or insufficient to meet remediation goals, more active in situ physical-chemical treatments can be employed. regenesis.com These technologies are designed to accelerate the degradation or removal of contaminants from the subsurface.
Thermal remediation technologies use heat to enhance the removal of volatile and semi-volatile organic compounds from soil and groundwater. epa.gov Electrical Resistive Heating (ERH) is a prominent in situ thermal remediation technique. enviro.wiki
ERH works by passing an electrical current through the subsurface between electrodes. epa.govaugustmack.com The natural resistance of the soil to the flow of electricity generates heat, raising the temperature of the soil and groundwater, often to the boiling point of water. epa.govaecom.com This heating process has several remedial effects:
Volatilization and Steam Stripping: The increased temperature causes volatile contaminants like this compound to vaporize. The boiling of groundwater creates steam, which then strips the volatilized contaminants from the soil matrix. epa.govaugustmack.com
Enhanced Extraction: The resulting steam and contaminant vapors are then captured by a vapor recovery system for treatment at the surface. augustmack.com
Increased Degradation Rates: The elevated temperatures can also accelerate both biological and chemical degradation reactions. epa.gov
ERH is effective in various soil types, including low-permeability materials like silt and clay, and can be used in both saturated and unsaturated zones. epa.govenviro.wiki The technology has been shown to achieve significant contaminant reductions, often exceeding 99%, in relatively short timeframes, typically less than a year. augustmack.comthermalrs.com
Table 2: Key Aspects of Electrical Resistive Heating (ERH)
| Aspect | Description |
| Mechanism | Generates heat through the electrical resistance of the soil. epa.gov |
| Primary Effect | Volatilizes contaminants and creates steam for in situ stripping. epa.govaugustmack.com |
| Applicability | Effective for volatile and semi-volatile organic compounds in various soil types. epa.govenviro.wiki |
| Duration | Remediation is typically completed in less than a year. epa.gov |
| Efficiency | Can achieve over 99% reduction in contaminant concentrations. augustmack.comthermalrs.com |
This table outlines the fundamental principles and performance characteristics of Electrical Resistive Heating as a remediation technology.
Advanced Bioremediation Techniques
Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or transform contaminants into less harmful substances. Advanced bioremediation techniques offer promising, often more sustainable, solutions for this compound contamination.
Organohalide-respiring bacteria (OHRB) are a group of anaerobic microorganisms that can use halogenated compounds, such as this compound, as terminal electron acceptors in their respiratory process. nih.govfrontiersin.org This process, known as organohalide respiration, results in the reductive dehalogenation of the contaminant, breaking the carbon-halogen bond and releasing a halide ion. nih.govnih.gov
OHRB from diverse phyla, including Chloroflexi, Firmicutes, and Proteobacteria, have been identified. nih.gov While some are specialists (obligate OHRB), others have versatile metabolisms (non-obligate OHRB). nih.gov The effectiveness of this approach depends on the presence of suitable electron donors (like hydrogen) and the absence of high levels of oxygen, as the key enzymes, reductive dehalogenases, are often oxygen-sensitive. frontiersin.orgnih.gov Research suggests that anaerobic bioremediation is a viable strategy for sites contaminated with chlorinated methanes. researchgate.net
Table 1: Examples of Organohalide-Respiring Bacteria and their Characteristics
| Bacterial Group | Respiration Type | Key Genera |
|---|---|---|
| Chloroflexi | Obligate Organohalide Respirers | Dehalococcoides |
| Firmicutes | Obligate and Non-obligate Respirers | Dehalobacter, Desulfitobacterium |
| Proteobacteria | Non-obligate Organohalide Respirers | Geobacter, Desulfuromonas |
Data sourced from Frontiers in Microbiology and the Royal Society. nih.govfrontiersin.org
Cytochrome P450 enzymes (P450s) are a versatile family of monooxygenases that can catalyze the dehalogenation of a wide range of organohalides. nih.govresearchgate.net Under anaerobic or hypoxic conditions, P450s can perform reductive dehalogenation. researchgate.net The enzyme P450cam, from Pseudomonas putida, has been shown in in-vitro assays to reductively dehalogenate this compound to bromodichloromethane (B127517). nih.govresearchgate.net
This process involves the transfer of electrons to the substrate, leading to the cleavage of a carbon-halogen bond. researchgate.net The ability of P450 enzymes to be genetically engineered opens up possibilities for developing synthetic bioremediation agents with enhanced activity and stability for treating this compound and other halogenated pollutants. nih.gov
Table 2: P450-Mediated Reductive Dehalogenation of this compound
| Enzyme | Source Organism | Reaction |
|---|---|---|
| P450CAM | Pseudomonas putida | This compound → Bromodichloromethane |
Data sourced from Frontiers in Microbiology. nih.govresearchgate.net
Phytoremediation utilizes plants to remove, degrade, or contain contaminants from soil and water. ebrary.net While it has shown success for various organic compounds, its application for this compound is less documented and may have limitations. ebrary.netwa.gov
Nano-bioremediation is an emerging technology that integrates nanotechnology with bioremediation for more efficient contaminant removal. researchgate.net This approach can involve using nanoparticles to enhance the activity of microorganisms or enzymes involved in degradation, or to directly catalyze the breakdown of contaminants. researchgate.netnih.gov For instance, nano-sized zero-valent iron (nZVI) can be used to create reactive zones for contaminant degradation. The combination of nanoparticles with microbial processes can potentially overcome some of the limitations of conventional bioremediation. researchgate.net
Permeable Reactive Barriers (PRBs)
Permeable reactive barriers (PRBs) are in-situ treatment zones that are installed across the flow path of a contaminated groundwater plume. nih.govepa.gov The barrier is filled with reactive materials that degrade or immobilize contaminants as the groundwater flows through it. epa.govfrtr.gov
For chlorinated hydrocarbons like this compound, zero-valent iron (ZVI) is a commonly used reactive medium. clu-in.org ZVI can abiotically degrade these compounds through reductive dehalogenation. PRBs can also be designed with other materials, such as organic mulch, to stimulate biological degradation by creating an anaerobic environment conducive to organohalide-respiring bacteria. epa.govregenesis.com The design of a PRB must consider the specific contaminants present and the hydrogeological conditions of the site to ensure sufficient residence time for effective treatment. clu-in.org
Ex Situ Remediation Techniques
Ex situ remediation techniques involve the removal of contaminated material from its original location for treatment elsewhere. numberanalytics.com This approach is often chosen for sites with high contaminant concentrations or when in-situ methods are not practical. numberanalytics.comnumberanalytics.com The primary goal is to reduce contaminant levels to an acceptable standard, thereby mitigating risks to both the environment and human health. numberanalytics.com
Excavation and Off-site Disposal
Excavation with subsequent off-site disposal is a well-established and straightforward remediation method for contaminated sites. frtr.govepa.gov This technique involves the physical removal of contaminated soil, sludge, or other materials using standard construction equipment like backhoes and excavators. epa.gov The excavated material is then transported to a licensed and approved disposal facility. frtr.govdasny.org
This method is applicable to a broad spectrum of contaminants. frtr.gov At the AIW Frank/Mid-County Mustang Superfund Site in Pennsylvania, for instance, excavation and off-site disposal were selected as part of the remedial action for soils contaminated with a variety of hazardous substances, including this compound. epa.gov The process is generally faster than many in-situ technologies, with the on-site removal phase often completed in weeks or months, depending on the site's size and complexity. frtr.govepa.gov
The typical steps involved in excavation and off-site disposal are:
Site Characterization: A thorough investigation is conducted to determine the lateral and vertical extent of the contamination to accurately define the excavation area. frtr.gov
Excavation: Contaminated material is dug up. epa.gov For deeper contamination or excavation below the water table, measures such as shoring or dewatering may be necessary. epa.gov
Material Handling: Excavated waste may be loaded directly onto trucks for transport or temporarily stockpiled on-site. epa.gov Stockpiles are typically covered to prevent the spread of contaminants. epa.gov
Transportation: The contaminated material is transported to a disposal facility in accordance with regulatory requirements. dasny.org
Disposal: The waste is disposed of at a licensed facility, such as a landfill designed to handle hazardous materials. frtr.gov
Backfilling and Restoration: Once confirmation sampling verifies that cleanup levels have been met, the excavated area is filled with clean soil and the surface is restored. epa.gov
While effective and rapid, the primary drawbacks of this method are its high costs, which include transportation and disposal fees, and the invasive nature of excavation. frtr.govacmeboom.com
Pump and Treat Systems
Pump and treat is a widely used ex-situ technology for remediating contaminated groundwater. hazmatmag.comepa.gov This method involves extracting contaminated groundwater from aquifers through wells or trenches and then treating it above ground to remove the contaminants. epa.gov A key benefit of this system is its ability to create hydraulic containment, which prevents the further spread of the contaminant plume to clean areas, drinking water sources, or surface water bodies. epa.gov
This technology is effective for a range of dissolved contaminants, including industrial solvents and other chemicals. epa.gov For example, a pump and treat system was a component of the selected remedy to address groundwater contamination, including this compound, at the AIW Frank/Mid-County Mustang Superfund Site. epa.gov The primary objectives of the action at this site were to prevent human exposure to contaminated groundwater and to restore the groundwater to meet Maximum Contaminant Levels (MCLs) as established by the Safe Drinking Water Act. epa.gov
The above-ground treatment process can employ various technologies depending on the specific contaminants present. These can include:
Granular Activated Carbon (GAC): Effective for adsorbing a wide range of organic compounds.
Air Stripping: Removes volatile organic compounds by passing air through the contaminated water.
Bioreactors: Use microorganisms to degrade organic contaminants. epa.gov
Once the water is treated to meet regulatory standards, it can be discharged back into the ground, to a nearby surface water body, or to a public sewer system. epa.gov The duration of a pump and treat operation can vary significantly, potentially lasting from a few years to several decades, depending on the site's hydrogeological characteristics and the nature and extent of the contamination. epa.gov
Contaminants Addressed by Pump and Treat at a Superfund Site epa.gov
| Contaminant | Observed Concentration (µg/L) |
|---|---|
| This compound | 0.9J |
| Trichloroethene (TCE) | Highest concentrations observed |
| Tetrachloroethene (PCE) | Highest concentrations observed |
| 1,1,1-Trichloroethane (1,1,1-TCA) | Highest concentrations observed |
| Carbon Tetrachloride | Not specified |
| Benzene | 1 J |
Green Remediation Principles and Sustainable Approaches
Green remediation represents a holistic approach to cleaning up contaminated sites, aiming to minimize the environmental footprint of the remediation activities themselves. clu-in.orgenviro.wiki The U.S. Environmental Protection Agency (EPA) promotes these strategies to ensure that the process of restoring a site does not create its own significant environmental impacts. clu-in.orgepa.gov This involves considering the entire life cycle of the cleanup project, from investigation and design to implementation and monitoring. enviro.wiki
The core principles of green remediation focus on:
Reducing Total Energy Use: Minimizing energy consumption and maximizing the use of renewable energy sources, such as solar or wind power, to operate remediation systems. clu-in.orgvertasefli.co.uk
Minimizing Air Pollutants and Greenhouse Gas Emissions: Employing clean fuel and emission-reduction technologies for machinery and vehicles used on-site. clu-in.orgenviro.wiki
Reducing Water Use and Protecting Water Quality: Using water efficiently and implementing measures to prevent negative impacts on water quality during cleanup activities. clu-in.orgenviro.wiki
Conserving Material Resources and Reducing Waste: Emphasizing the reuse and recycling of materials generated during remediation, such as excavated soil, to conserve natural resources. vertasefli.co.ukoregon.gov
Protecting Land and Ecosystems: Designing remediation strategies that minimize disruption to the natural environment and, where possible, enhance ecosystem services. clu-in.orgvertasefli.co.uk
Sustainable approaches can be integrated into traditional remediation techniques for contaminants like this compound. For instance, when using pump and treat systems, renewable energy could power the pumps and treatment units, significantly lowering the carbon footprint of a long-term operation. vertasefli.co.ukoregon.gov For excavation projects, using biodiesel or other alternative fuels in heavy machinery can reduce air emissions. oregon.gov
Furthermore, sustainable remediation encourages the use of less invasive techniques when feasible. oregon.gov This includes in-situ methods like bioremediation, which uses microorganisms to break down contaminants in place, thereby avoiding the energy consumption and waste generation associated with excavating and transporting soil. vertasefli.co.uknih.gov The integration of green and natural infrastructure, such as constructed wetlands, can also be a part of a sustainable remediation design, helping to manage stormwater and improve the site's ecological value. vertasefli.co.uk
Core Elements of Green Remediation clu-in.orgenviro.wiki
| Core Element | Description and Examples |
|---|---|
| Energy | Reduce total energy use; increase the percentage of energy from renewable resources (e.g., solar, wind). |
| Air & Emissions | Reduce air pollutants and greenhouse gas emissions (e.g., use clean fuels, minimize vehicle idling). |
| Water | Reduce water use and preserve water quality (e.g., reuse treated water, use efficient irrigation for revegetation). |
| Materials & Waste | Conserve material resources and reduce waste (e.g., recycle materials, reuse excavated soil as backfill). |
| Land & Ecosystems | Protect land and ecosystem services (e.g., minimize habitat disturbance, use native plants for restoration). |
Regulatory Frameworks and Risk Assessment of Dibromodichloromethane
National and International Regulatory Status
The regulation of dibromodichloromethane is multifaceted, involving standards for drinking water, environmental protection classifications, and inclusion in monitoring lists. These regulations are set by national bodies and international organizations to manage potential risks associated with its presence in the environment.
This compound is a recognized disinfection byproduct, and as such, its levels in drinking water are monitored and regulated. In the United States, the Environmental Protection Agency (EPA) includes this compound in its regulations for total trihalomethanes (TTHMs). The maximum contaminant level (MCL) for TTHMs, which is the sum of chloroform, bromodichloromethane (B127517), dibromochloromethane, and bromoform (B151600), is set at 0.080 milligrams per liter (mg/L), equivalent to 80 micrograms per liter (µg/L). nih.govwustl.edu This standard is legally enforceable for public water systems. The Food and Drug Administration (FDA) has also established a maximum permissible level of 0.08 mg/L for total trihalomethanes in bottled water. nih.gov
At the state level, New York has set a specific ambient water quality value for this compound at 5 µg/L for the protection of sources of potable water. epa.gov This standard applies to both surface water and groundwater. epa.gov
The World Health Organization (WHO) has not established a specific guideline value for this compound. However, it has set a guideline value for the related compound bromodichloromethane at 60 µg/L. nih.gov The WHO emphasizes that in setting guidelines for trihalomethanes, adequate disinfection of drinking water should never be compromised. nih.gov
Drinking Water Standards and Guidelines for this compound and Related Compounds
| Issuing Authority | Compound/Group | Standard/Guideline Type | Value | Notes |
| U.S. EPA | Total Trihalomethanes | Maximum Contaminant Level (MCL) | 0.080 mg/L (80 µg/L) | Enforceable standard for public water systems. nih.govwustl.edu |
| U.S. FDA | Total Trihalomethanes | Maximum Permissible Level | 0.08 mg/L (80 µg/L) | Standard for bottled water. nih.gov |
| New York State | This compound | Ambient Water Quality Value | 5 µg/L | Applies to surface and groundwater. epa.gov |
| WHO | Bromodichloromethane | Guideline Value | 60 µg/L | No specific guideline for this compound. nih.gov |
The U.S. EPA has assessed this compound and established several classifications and regulations beyond drinking water standards. A key determination is its carcinogenicity classification. Based on the available data, the EPA has placed this compound in Group D, meaning it is "not classifiable as to human carcinogenicity" due to a lack of sufficient evidence in humans or animals.
Under the Clean Water Act, halomethanes, the group of chemicals to which this compound belongs, are listed as toxic pollutants. Furthermore, under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), there is a reportable quantity of 5,000 pounds for this compound, meaning that releases into the environment of this amount or more must be reported to the EPA. It is also a listed substance subject to reporting requirements under the Emergency Planning and Community Right-to-Know Act (EPCRA). nih.gov
In the European Union, this compound is subject to monitoring under the Water Framework Directive (WFD). The WFD utilizes a "watch list" of substances for which Union-wide monitoring data is to be gathered to determine if they pose a significant risk to the aquatic environment and should be considered for inclusion in the list of priority substances. europa.euwatereurope.eu this compound has been included on this watch list. gadsl.org The aim of the watch list mechanism is to provide a targeted and cost-effective way to keep EU water legislation updated with emerging concerns. europa.eupharmadetox.eu
This compound is also listed as being regulated under Annex XVII of the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. gadsl.orgblueskysolutionsuk.com REACH is a comprehensive EU regulation that aims to protect human health and the environment from the risks posed by chemicals. kemi.sedguv.de
This compound is not currently listed under the major international conventions governing hazardous chemicals and wastes, such as the Stockholm, Rotterdam, and Basel Conventions. pops.intunece.orgpops.intbrsmeas.org
The Stockholm Convention focuses on eliminating or restricting the production and use of persistent organic pollutants (POPs), which are chemicals that remain intact in the environment for long periods, become widely distributed geographically, and accumulate in the fatty tissue of living organisms. pops.int
The Rotterdam Convention promotes shared responsibility and cooperative efforts among parties in the international trade of certain hazardous chemicals in order to protect human health and the environment from potential harm. brsmeas.org
The Basel Convention is the most comprehensive global environmental agreement on hazardous and other wastes. It aims to protect human health and the environment against the adverse effects resulting from the generation, transboundary movements, and management of hazardous wastes. brsmeas.org
The absence of this compound from these lists indicates that it has not met the specific criteria for inclusion, such as being a persistent organic pollutant or a chemical subject to the prior informed consent procedure in international trade.
Health Risk Assessment Methodologies
The assessment of health risks associated with chemical exposure is a systematic process that involves several key steps. These methodologies are designed to evaluate the potential for adverse health effects and to inform regulatory decisions.
Hazard identification is the first step in the risk assessment process. It involves identifying the types of adverse health effects that a substance has the inherent capacity to cause. This is determined by reviewing toxicological data from human and animal studies.
For this compound, a primary hazard characterization comes from the EPA's Integrated Risk Information System (IRIS). As previously mentioned, the EPA has classified this compound in Group D, "not classifiable as to human carcinogenicity," which is a key outcome of its hazard identification and characterization process. This classification is based on the lack of data regarding its carcinogenicity in either humans or animals.
Exposure Assessment
Human exposure to this compound, a common disinfection by-product (DBP), occurs primarily through the ingestion of chlorinated drinking water, dermal absorption from bathing or swimming, and inhalation of volatilized compounds during household water use. cdc.govhse.ie While ingestion via drinking water is a recognized pathway, research indicates that dermal and inhalation routes can contribute significantly to the total systemic dose. oup.comnih.gov
Studies comparing blood concentrations of trihalomethanes (THMs) after various activities have found that showering and bathing can lead to higher blood levels than drinking the same water. oup.com For instance, one study noted that a 10-minute shower could result in blood THM levels four to five times higher than drinking one liter of the same tap water. nationbuilder.com This highlights the importance of considering multi-route exposures in risk assessment.
A controlled human study using isotopically labeled bromodichloromethane (BDCM), a closely related THM, provided specific data on the efficiency of different exposure routes. The findings demonstrated that dermal absorption leads to substantially higher and more sustained blood concentrations compared to oral ingestion for a similar estimated dose. oup.comresearchgate.net This suggests that activities involving significant dermal contact with chlorinated water, such as showering or bathing, can result in a greater systemic dose of these compounds than ingestion alone. oup.com
Table 1: Human Exposure and Absorption of Bromodichloromethane (BDCM) from a Controlled Study
| Exposure Route | Mean Dose (ng/kg) | Peak Blood Concentration (Cmax) (ng/L) | Time to Peak (Tmax) (minutes) | Key Finding |
| Oral | 146 | 0.4 - 4.1 | 5 - 30 | Rapid absorption and decline. oup.com |
| Dermal (1-hour) | 155 | 39 - 170 | N/A (peaked during exposure) | Significantly higher and more sustained blood levels than oral route. oup.comresearchgate.net |
This table is based on data for bromodichloromethane (BDCM), a related trihalomethane often studied to understand the behavior of this class of compounds.
This compound is frequently detected in chlorinated public water supplies, typically at low parts-per-billion levels. cdc.gov It has also been found in chlorinated swimming pools, presenting another potential source of exposure through all three routes. cdc.govnih.gov
Dose-Response Modeling
Dose-response modeling for this compound aims to characterize the relationship between the amount of exposure and the extent of a particular health outcome. This is a critical component of risk assessment, often relying on data from animal toxicology studies to extrapolate potential risks to humans. epa.gov The U.S. Environmental Protection Agency (EPA) uses such models to derive quantitative estimates of carcinogenic risk, such as an oral slope factor, which represents the risk per unit of dose (mg/kg/day). epa.gov
Animal bioassays have provided key data for modeling the dose-response relationship for this compound's carcinogenicity. nih.gov One lifetime exposure study in male F344/N rats administered the compound in drinking water found a statistically significant increase in liver tumors at specific doses. nih.gov These findings allow for the modeling of a dose-response curve for hepatocellular neoplasms.
Table 2: Dose-Response Findings for Hepatocellular Neoplasia in Male F344/N Rats Exposed to Bromodichloromethane (BDCM) in Drinking Water
| Mean Daily Dose (mg/kg/day) | Prevalence of Hepatocellular Adenomas | Multiplicity of Hepatocellular Adenomas (per animal) | Prevalence of Hepatocellular Carcinomas | Multiplicity of Hepatocellular Carcinomas (per animal) |
| 0 (Control) | 2.2% | 0.02 | 2.2% | 0.02 |
| 3.9 | 15.5% | 0.16 | 2.2% | 0.02 |
| 20.6 | Not Reported | Not Reported | 8.3% | 0.10 |
| 36.3 | Not Reported | Not Reported | Depressed to control value | Depressed to control value |
This table is based on data for bromodichloromethane (BDCM), which is structurally similar to this compound and often found with it in drinking water. Data from such studies informs dose-response assessments for related compounds. nih.gov
Physiologically based pharmacokinetic (PBPK) models are also employed to enhance dose-response assessment. oup.comnih.gov These models simulate the absorption, distribution, metabolism, and excretion of a chemical in the body, allowing researchers to estimate the internal dose delivered to a specific target organ. oup.com By linking external exposure concentrations to internal target tissue doses, PBPK models provide a more biologically relevant basis for dose-response analysis than simply using the external administered dose. nih.gov
Cumulative Risk Assessment for Mixtures of Disinfection By-products
Humans are typically exposed to a complex mixture of dozens of DBPs in drinking water, not just this compound in isolation. epa.govtandfonline.comresearchgate.net Epidemiological studies that suggest associations between chlorinated water and health effects like cancer reflect exposure to these mixtures. epa.govnih.gov Consequently, assessing the risk of individual chemicals may not capture the total risk posed by simultaneous exposure to multiple compounds. epa.govresearchgate.net Cumulative risk assessment aims to address this by evaluating the combined risk from exposure to multiple chemical stressors. epa.govnih.gov
The U.S. EPA has explored the feasibility of conducting cumulative risk assessments for DBP mixtures, recognizing that single-chemical, single-route risk estimates often fail to account for the magnitude of risks suggested by some epidemiological studies. epa.govtandfonline.com A key challenge is determining how the effects of individual chemicals in a mixture combine. The default assumption for chemicals that act by a similar mechanism is often dose addition. epa.gov
A novel method developed for this purpose is the Cumulative Relative Potency Factor (CRPF) approach. epa.govtandfonline.comnih.gov This method integrates principles of both dose addition and response addition to estimate risks from a chemical mixture across multiple exposure routes (oral, dermal, and inhalation). tandfonline.comnih.gov It involves estimating internal doses for a range of major DBPs, considering their specific properties and human activity patterns that influence exposure. epa.govtandfonline.com
Research on DBP mixtures, specifically the four regulated trihalomethanes, has provided evidence supporting the use of additivity assumptions for risk assessment, particularly at the low doses relevant to drinking water exposure. epa.gov These cumulative assessments, which account for multiple chemicals and all relevant exposure routes, are considered a more comprehensive approach to characterizing the potential public health risks associated with water disinfection. epa.govnih.gov
Research Gaps and Future Directions
Advancements in Theoretical and Computational Chemistry for Dibromodichloromethane
The intersection of theoretical and computational chemistry with mathematics has driven significant progress in understanding the enigmas of atoms and molecules. researchgate.net For this compound, these advanced methods are crucial for elucidating its fundamental properties and reactivity. While broad advancements in computational chemistry, such as Density Functional Theory (DFT) and multiscale modeling techniques, offer powerful tools, their specific application to this compound remains an area ripe for exploration. researchgate.net
Future research should leverage these computational tools to:
Model Reaction Pathways: Investigate complex chemical interactions and reaction mechanisms, such as nucleophilic substitution and reduction reactions, at a quantum level. scispace.com
Predict Physicochemical Properties: Accurately calculate properties like boiling point, vapor pressure, and solubility, which are critical for environmental transport modeling but are not fully reported in available literature.
Understand Molecular Dynamics: Simulate the behavior of this compound in various environmental compartments to predict its fate and transport.
The development of data-driven methodologies, including machine learning, integrated with domain-specific expertise, promises to accelerate the understanding of complex chemical interactions involving this compound, aiding in the design of new materials and remediation strategies. researchgate.net
Comprehensive Toxicological Profiling
A complete toxicological profile for this compound is essential for accurate human health risk assessment. However, the current body of data is marked by significant gaps, particularly concerning long-term exposure.
Chronic Oral Exposure Data
There is a notable scarcity of data on the health effects of chronic oral exposure to this compound in both humans and animals. epa.gov A 1998 fact sheet from the New York State Department of Environmental Conservation highlighted that no studies were adequate to derive a specific guidance value, leading to the application of a general value for principal organic contaminants. epa.gov The U.S. Environmental Protection Agency's (EPA) Integrated Risk Information System (IRIS) has not evaluated a reference dose (RfD) for chronic oral exposure to this compound. epa.gov
While direct data is lacking, studies on the related compound bromodichloromethane (B127517) (BDCM) provide some insight. Chronic oral administration of BDCM in corn oil to rodents resulted in tumors in the kidneys, large intestine, and liver. oup.com Furthermore, when given to rats in drinking water for 13 weeks, BDCM induced preneoplastic aberrant crypt foci in their colons. oup.com These findings underscore the urgent need for dedicated chronic oral toxicity studies on this compound to properly assess its carcinogenic potential and other long-term health effects.
Table 1: Toxicological Data for this compound and a Related Compound
| Compound | Exposure Route | Duration | Species | Observed Effects | Reference |
|---|---|---|---|---|---|
| This compound | Oral | Chronic | Human/Animal | Data inadequate for guidance value derivation | epa.gov |
| Bromodichloromethane (BDCM) | Oral | Chronic | Rodent | Kidney, large intestine, and liver tumors | oup.com |
| Bromodichloromethane (BDCM) | Oral | 13 weeks | Rat | Preneoplastic aberrant crypt foci in colon | oup.com |
Refined Toxicological Studies on Mechanisms and Biomarkers
Understanding the precise mechanisms by which this compound exerts toxic effects is crucial for developing biomarkers of exposure and effect. Current knowledge suggests that the compound interacts with cellular components, leading to the disruption of cell membranes, interference with enzyme functions, cellular toxicity, and oxidative stress.
Future research should focus on:
Identifying Molecular Targets: Pinpointing the specific proteins and enzymes that are targeted by this compound.
Elucidating Metabolic Pathways: Investigating the metabolic pathways affected by exposure and the role of specific enzymes, such as Cytochrome P450 2E1 (CYP2E1), which is known to be involved in the disposition of the related compound BDCM. oup.com
Developing Biomarkers: Identifying and validating sensitive biomarkers of exposure, such as specific metabolites in urine or blood, and biomarkers of effect, like indicators of oxidative stress or early cellular damage. Studies on BDCM have shown increased urine mutagenicity after exposure and have identified the glutathione (B108866) S-transferase theta 1-1 (GSTT1-1) null genotype as a factor influencing its disposition, suggesting potential avenues for biomarker research for this compound. oup.com
Improved Global Atmospheric and Oceanic Transport Models
This compound belongs to a class of halogenated compounds that can be transported globally through atmospheric and oceanic processes. researchgate.net While specific models for this compound are not well-developed, research on other brominated very short-lived substances (VSLS), such as bromoform (B151600) (CHBr₃) and dibromomethane (B42720) (CH₂Br₂), offers a framework for future work.
Global 3-D atmospheric chemistry transport models like GEOS-Chem are used to interpret atmospheric observations of these compounds and trace their origins from oceanic emissions to their transport into the upper troposphere and stratosphere, where they contribute to the atmospheric bromine budget. researchgate.netdntb.gov.uacopernicus.org However, these models have significant uncertainties stemming from:
Poorly constrained emission estimates: Sparse measurements of oceanic emissions make it difficult to create accurate inventories. copernicus.org
Errors in vertical transport: Models can struggle to accurately represent the rapid vertical transport of these compounds, especially in areas of deep convection. dntb.gov.ua
Incomplete understanding of degradation: The wet deposition and chemical degradation of these compounds and their byproducts in the atmosphere are not fully characterized. copernicus.org
To improve the modeling of this compound, future efforts must focus on obtaining better emission data from key source regions and refining the representation of atmospheric transport and chemical processes within global models. ipcc.ch
Integrated Environmental Monitoring and Risk Management Strategies
A holistic and integrated approach is essential for managing the potential risks associated with this compound. This involves combining environmental monitoring with comprehensive risk management frameworks. neogen.comoceanbestpractices.org An effective strategy should be built on a risk-based and preventive mindset, recognizing that if a hazard is present in the environment, it can find its way into products and exposure pathways. neogen.com
Key components of an integrated strategy include:
Comprehensive Monitoring: Implementing routine, risk-based monitoring programs for this compound in vulnerable environmental compartments, particularly drinking water supplies and their sources. neogen.comunipi.it This requires robust analytical methods like gas chromatography coupled with mass spectrometry (GC/MS) or electron capture detection (GC/ECD).
Risk Assessment: Continuously evaluating the risks to human health and the environment based on the latest monitoring and toxicological data. mdpi.comcormica.com This process must account for the uncertainties inherent in environmental data and toxicological extrapolation. epa.govmdpi.com
Adaptive Management: Using a structured risk management framework, such as the ISO 31000 standard, to prioritize and implement management measures. oceanbestpractices.org The effectiveness of these measures should be continually audited and the management plan adapted based on monitoring feedback. oceanbestpractices.org
By integrating these elements, authorities can create a dynamic and responsive system to manage the risks posed by this compound and other emerging contaminants.
Q & A
Q. What are the molecular structure and key physicochemical properties of dibromodichloromethane?
this compound (CBr2Cl2) consists of a central carbon atom bonded to two bromine and two chlorine atoms arranged tetrahedrally. Its molecular weight is 242.7241 g/mol, with a SMILES string of ClC(Cl)(Br)Br and InChIKey IHUREIPXVFKEDT-UHFFFAOYSA-N. Critical physicochemical data (e.g., melting/boiling points, log Pow) are not fully reported in available literature, highlighting a gap in foundational characterization .
Q. What analytical methods are recommended for detecting this compound in environmental samples?
Gas chromatography coupled with mass spectrometry (GC/MS) or electron capture detection (GC/ECD) is widely used. For water samples, inert gas purging, adsorption on OY-1 resin, and thermal desorption precede analysis, achieving detection limits as low as 0.09 µg/L. Air samples require cryogenic trapping in stainless steel canisters, while seawater analysis involves vacuum extraction and headspace injection .
Q. What acute toxicity profiles are documented for this compound?
Acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319) are classified under GHS. Respiratory irritation (H335) is noted, but specific LD50 values remain unreported. First-aid measures emphasize decontamination (e.g., flushing eyes with water for ≥15 minutes) and medical consultation for exposure routes .
Advanced Research Questions
Q. How should researchers design studies to address data gaps in chronic toxicity and carcinogenicity?
The EPA IRIS assessment identifies insufficient chronic oral/inhalation toxicity data . Experimental designs should prioritize:
- Long-term rodent bioassays with dose-response analysis for liver/kidney toxicity.
- Inhalation exposure models to assess respiratory effects, leveraging OECD Test Guidelines 413 (chronic toxicity) and 451 (carcinogenicity).
- Mechanistic studies (e.g., genotoxicity assays) to clarify carcinogenic potential, given its current "not classifiable" status (EPA Class D) .
Q. How can contradictions in carcinogenicity data be resolved?
Discrepancies arise from limited animal/human studies. To reconcile these:
- Conduct systematic reviews of halogenated methanes (e.g., chloroform, bromoform) to infer mode of action.
- Apply read-across methodologies using structural analogs with robust carcinogenicity data.
- Utilize in vitro transcriptomics to identify biomarkers of effect, as suggested by IRIS for refining risk assessments .
Q. What methodological frameworks are used to derive ambient water quality guidelines for this compound?
New York State’s 5 µg/L surface water value is based on regulatory tiers (6 NYCRR 702.3(b)) when toxicity data are inadequate. Researchers must:
- Apply threshold of toxicological concern (TTC) principles for low-data chemicals.
- Use probabilistic modeling to account for exposure variability in drinking water sources.
- Align with EPA’s IRIS protocols for integrating new toxicokinetic data into revisions .
Methodological Considerations for Data Interpretation
- Analytical Validation : Cross-validate GC/MS results with isotope dilution techniques to minimize matrix interference .
- Exposure Control : Implement OSHA-recommended PPE (e.g., P95 respirators, chemical-resistant gloves) during lab handling to mitigate acute risks .
- Ecological Risk : Note the absence of ecotoxicity data; prioritize sediment/soil partitioning studies using OECD 106 (adsorption-desorption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
